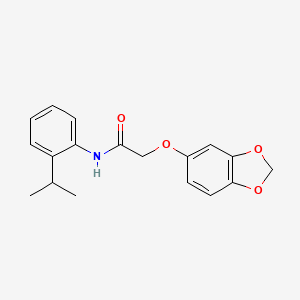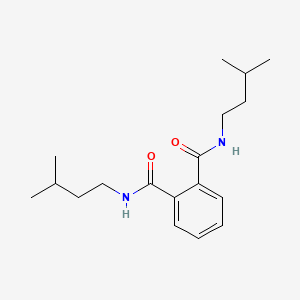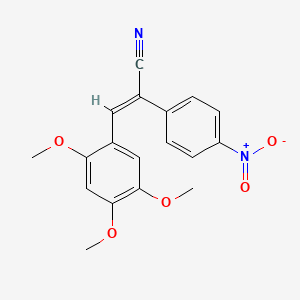
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide, also known as IBX or o-iodoxybenzoic acid, is a versatile oxidizing agent that has gained significant attention in the scientific community due to its unique properties. IBX is a white crystalline solid that is soluble in many organic solvents and is widely used in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide involves the formation of an intermediate iodoxybenzoic acid (IBA) radical. This intermediate then reacts with the substrate to form the corresponding oxidized product. The IBA radical is regenerated by the reaction of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide with the oxidized product.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been shown to have potent antitumor activity in vitro and in vivo. It has also been shown to induce apoptosis in various cancer cell lines. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been shown to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in laboratory experiments include its high reactivity, selectivity, and ease of handling. However, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide is a strong oxidizing agent and should be handled with care. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide can be expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide. One area of research could focus on the development of new synthetic methodologies using 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide. Another area of research could focus on the use of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in the synthesis of new pharmaceuticals and natural products. Moreover, the potential use of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in catalytic reactions and in the development of new materials could also be explored.
Conclusion:
In conclusion, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide is a versatile oxidizing agent that has gained significant attention in the scientific community due to its unique properties. 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been extensively used in various organic transformations, including the oxidation of alcohols, alkenes, and sulfides. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been shown to have potent antitumor activity and has been used in the synthesis of various pharmaceuticals and natural products. The potential applications of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in catalytic reactions and the development of new materials make it an exciting area of research for the future.
Synthesemethoden
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide can be synthesized through the oxidation of o-iodoanisole using tert-butyl hydroperoxide and catalytic amounts of trifluoroacetic acid. The reaction proceeds smoothly and provides high yields of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been extensively used in various organic transformations, including the oxidation of alcohols, alkenes, and sulfides. It has also been used as a reagent in the synthesis of various natural products and pharmaceuticals. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been used in the synthesis of various heterocyclic compounds, including pyridines, pyrazoles, and pyrimidines.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)14-5-3-4-6-15(14)19-18(20)10-21-13-7-8-16-17(9-13)23-11-22-16/h3-9,12H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNIOMIIWWGJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)

![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)

![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)


![methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)
